DNOC-potassium
Description
Properties
CAS No. |
5787-96-2 |
|---|---|
Molecular Formula |
C7H5KN2O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
potassium;2-methyl-4,6-dinitrophenolate |
InChI |
InChI=1S/C7H6N2O5.K/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14;/h2-3,10H,1H3;/q;+1/p-1 |
InChI Key |
ZSUHWKOUWKJIOR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1[O-])[N+](=O)[O-])[N+](=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: DNOC-potassium is synthesized through the sulfonation of ortho-cresol with excess sulfuric acid at temperatures between 80°C and 100°C. The resulting disulfonate is then treated with nitric acid to produce DNOC. The potassium salt is formed by neutralizing DNOC with potassium hydroxide .
Industrial Production Methods: Industrial production of this compound involves large-scale sulfonation and nitration processes, followed by neutralization with potassium hydroxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: DNOC-potassium undergoes various chemical reactions, including:
Oxidation: DNOC can be oxidized to form dinitrophenol derivatives.
Reduction: Reduction of DNOC leads to the formation of aminophenol derivatives.
Substitution: DNOC can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Halogenating agents like chlorine and bromine are employed.
Major Products:
Oxidation: Dinitrophenol derivatives.
Reduction: Aminophenol derivatives.
Substitution: Halogenated DNOC compounds.
Scientific Research Applications
Agricultural Applications
Pesticide Use
DNOC-potassium is primarily used as a pesticide. It functions as an insecticide and ovicide, targeting pests such as locusts. The compound is formulated in various ways, including emulsifiable concentrates and wettable powders, with active ingredient concentrations ranging from 130 to 560 g/L .
Desiccant for Crops
In agriculture, DNOC is also utilized as a desiccant for potato haulm, aiding in the drying process before harvest. This application enhances the efficiency of harvesting operations by reducing moisture content in crops .
Industrial Applications
Polymerization Inhibitor
In the plastics industry, this compound acts as an inhibitor of polymerization for styrene and other vinyl aromatic compounds. This property is crucial for controlling the polymerization process during manufacturing, ensuring product stability and quality .
Intermediate in Chemical Synthesis
DNOC serves as an intermediate in the synthesis of various chemicals, including fungicides and dyes. Its role in chemical processes highlights its importance beyond agricultural uses, contributing to the production of essential industrial materials .
Research Applications
Metabolic Studies
Research has utilized DNOC to study metabolic processes due to its ability to uncouple oxidative phosphorylation. This property allows researchers to investigate energy metabolism in cells, making it a valuable tool in biochemistry and pharmacology .
Toxicological Insights
While exploring the applications of this compound, it is essential to consider its toxicological profile. The compound exhibits high toxicity levels, leading to symptoms such as hyperthermia and increased metabolic rates upon exposure. Understanding these effects is crucial for safe handling and application practices in both agricultural and industrial settings .
Data Summary Table
| Application Area | Specific Use | Formulation Type | Active Ingredient Concentration |
|---|---|---|---|
| Agriculture | Insecticide/Ovicide | Emulsifiable Concentrate | 130-560 g/L |
| Agriculture | Potato Haulm Desiccant | Wettable Powder | Varies |
| Industrial | Polymerization Inhibitor | Various formulations | N/A |
| Chemical Synthesis | Intermediate for Fungicides/Dyes | Various formulations | N/A |
| Research | Metabolic Studies | N/A | N/A |
Case Studies
-
Pesticide Efficacy Study
A study evaluated the effectiveness of this compound against locust populations in agricultural settings. Results showed a significant reduction in pest numbers post-application, demonstrating its utility as a reliable insecticide. -
Polymerization Control Experiment
In a controlled industrial setting, DNOC was tested as a polymerization inhibitor during styrene production. The findings indicated improved control over the polymerization process, resulting in higher quality polymers with fewer defects. -
Metabolic Rate Investigation
Research involving animal models exposed to DNOC revealed insights into metabolic rate changes under varying environmental conditions. The study highlighted the compound's potential for understanding energy dissipation mechanisms within biological systems.
Mechanism of Action
DNOC-potassium acts as an uncoupler of oxidative phosphorylation, disrupting the production of adenosine triphosphate (ATP) in mitochondria. This leads to increased metabolic rate and energy expenditure, ultimately causing cellular toxicity. The primary molecular targets are the mitochondrial membrane proteins involved in the electron transport chain .
Comparison with Similar Compounds
Dinoseb: A related compound where the methyl group is replaced by a sec-butyl group.
Dinoterb: Similar to DNOC but with a tert-butyl group.
Dinocap: Contains a 1-methylheptyl group instead of the methyl group in DNOC
Uniqueness: DNOC-potassium is unique due to its high solubility in water and moderate volatility, which enhances its effectiveness as a pesticide. Its ability to disrupt ATP production makes it a potent insecticide and herbicide .
Biological Activity
DNOC-potassium, a potassium salt of dinitro-ortho-cresol (DNOC), is primarily recognized for its use as a pesticide and herbicide. Its biological activity is predominantly linked to its effects on cellular metabolism and energy production. This article explores the mechanisms of action, toxicological effects, and relevant case studies associated with this compound.
DNOC acts as an uncoupler of oxidative phosphorylation in mitochondria, leading to increased basal metabolic rates and hyperthermia. The compound inhibits ATP synthesis by disrupting the proton gradient across the mitochondrial membrane, resulting in energy being released as heat rather than being stored as ATP. This can lead to severe physiological consequences, particularly in critical organs.
Key Mechanisms:
- Inhibition of ATP Formation : DNOC prevents the conversion of energy from carbohydrates into usable forms, causing a depletion of ATP levels in cells .
- Increased Metabolic Rate : Exposure to DNOC leads to hyperthermia and increased blood sugar levels due to enhanced metabolic activity .
- Neurological Effects : Symptoms such as lethargy, dizziness, and ataxia have been observed in both human and animal studies following exposure to DNOC .
Toxicological Profile
The toxicological profile of this compound indicates significant acute toxicity across various species. The following table summarizes the LD50 values from different studies:
| Species | LD50 (mg/kg) | Route of Exposure |
|---|---|---|
| Rats | 20 - 85 | Oral |
| Mice | 16 - 47 | Oral |
| Cats | 50 | Oral |
| Sheep | 200 | Oral |
| Goats | 100 | Oral |
Table 1: Acute Toxicity of DNOC across Species
Case Study 1: Acute Toxicity in Animals
A study conducted on rats revealed that dietary administration of DNOC for up to 90 days resulted in decreased body weight gain without significant alterations in other health parameters. However, acute exposure led to severe symptoms including hyperactivity and labored breathing .
Case Study 2: Human Exposure
In humans, acute exposure to DNOC has been associated with symptoms such as excessive sweating, tachycardia, and altered mental status. The primary metabolic pathway for DNOC involves reduction to amino derivatives, which may contribute to its toxic effects .
Summary of Health Effects
The health effects associated with DNOC exposure can be categorized into several endpoints:
- Metabolic Effects : Increased basal metabolic rate, hyperthermia, elevated blood glucose levels.
- Neurological Effects : Symptoms include lethargy, dizziness, twitching, and ataxia.
- Hematological Changes : Increased leukocyte counts and altered hemoglobin levels have been observed following exposure .
Q & A
Q. What are the foundational methodologies for characterizing DNOC-potassium’s physicochemical properties?
Answer: Begin with spectroscopic techniques (e.g., NMR, IR) for structural elucidation and chromatographic methods (HPLC, GC-MS) for purity assessment. Use differential scanning calorimetry (DSC) to analyze thermal stability. For solubility profiles, employ phase-solubility studies under controlled pH and temperature conditions. Tabulate data systematically to compare experimental results with theoretical predictions .
Q. How to design a toxicity study for this compound in model organisms?
Answer: Follow the PICOT framework:
- P (Population): Select species (e.g., Daphnia magna for aquatic toxicity).
- I (Intervention): Dose-dependent exposure to this compound.
- C (Comparison): Control groups with potassium salts lacking the DNOC moiety.
- O (Outcome): Mortality rates, enzymatic biomarkers (e.g., acetylcholinesterase inhibition).
- T (Time): Acute (24–96 hr) vs. chronic (30-day) exposure. Validate findings using ANOVA and post-hoc tests to address variability .
Q. What strategies ensure reproducibility in this compound synthesis?
Answer: Document reaction parameters (temperature, solvent polarity, catalyst loading) in triplicate. Use Design of Experiments (DoE) to identify critical variables. For example, a 2³ factorial design can optimize yield by testing solvent (water vs. ethanol), temperature (25°C vs. 60°C), and stoichiometric ratios. Cross-validate results with independent labs to mitigate batch-specific anomalies .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s environmental degradation data?
Answer: Conduct a systematic review to identify conflicting studies (e.g., half-life discrepancies in soil vs. aquatic systems). Apply sensitivity analysis to variables like organic matter content or microbial activity. For meta-analysis, use PRISMA guidelines to assess bias and heterogeneity. If contradictions persist, design controlled microcosm experiments to isolate confounding factors (e.g., UV exposure, redox conditions) .
Q. What advanced computational models predict this compound’s interaction with biological receptors?
Answer: Combine molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to map binding affinities. Validate predictions with in vitro assays (e.g., surface plasmon resonance for kinetic analysis). Cross-reference results with cheminformatics databases (ChEMBL, PubChem) to identify structural analogs and infer mechanistic pathways .
Q. How to optimize this compound’s catalytic efficiency in heterogeneous reactions?
Answer: Use response surface methodology (RSM) to model interactions between catalyst loading, substrate concentration, and reaction time. Characterize the catalyst via BET surface area analysis and TEM for nanostructural insights. Compare turnover frequencies (TOF) under varying conditions (e.g., aerobic vs. anaerobic) and report confidence intervals to quantify uncertainty .
Methodological Frameworks
Q. What criteria ensure ethical and rigorous data collection in this compound studies?
Answer: Adhere to the FINER framework:
- Feasible : Pilot studies to assess resource requirements.
- Interesting : Align with gaps in existing literature (e.g., DNOC’s role in redox cycling).
- Novel : Use high-throughput screening for unexplored applications.
- Ethical : Comply with OECD guidelines for chemical safety testing.
- Relevant : Link findings to broader environmental or pharmacological impacts .
Data Management and Reporting
Q. What templates are recommended for publishing this compound research?
Answer: Follow IMRaD (Introduction, Methods, Results, Discussion) with supplementary tables for raw data. For journals like Applied Chemistry, include:
Q. How to address peer review critiques on this compound’s stability studies?
Answer: Rebuttal strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
